2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Description
2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as MPPI, is a chemical compound that has gained interest in scientific research due to its potential in various fields.
Scientific Research Applications
Quantum Chemical Investigations
This compound has been used in quantum chemical investigations. It has been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
Sweetness Inhibitory Effect
The compound has been used to explore the effect of halogen substitution on the sweetness inhibition properties of 2-(4-methoxyphenoxy) propionic acid (HPMP). Six halogenated derivatives of HPMP were synthesized through halogen (F, Cl or Br) substitution at the 2- or 3-position of the benzene ring of HPMP and characterized structurally . Their sweetness inhibition properties were evaluated by electronic tongue .
Antioxidant Activity
The compound has been used in the synthesis of antioxidants. It is usually formed by condensation of an aldehyde or keton with a primary amine .
Structure-Activity Relationship
The compound has been used to investigate the structure-activity relationship of 2-(4-methoxyphenoxy) propionic acid (HPMP). The purpose of this study is to investigate the effect of the hydrophobic group at the para-position of HPMP on its sweetness inhibitory activity .
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-7-9-17(10-8-16)24-13-19(22)20-12-15-11-18(25-21-15)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQSENPYCCCYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide |
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